molecular formula C20H14N2O4S B14877873 N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14877873
M. Wt: 378.4 g/mol
InChI Key: QAJBBYCKTOTESO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a pyran ring, which is further substituted with a benzyloxy group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This binding can lead to the inhibition of enzyme activity, which is crucial in the treatment of diseases like Alzheimer’s . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a benzothiazole ring with a pyran ring and the presence of both benzyloxy and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to act as a fluorescent probe and its potential as an enzyme inhibitor make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C20H14N2O4S/c23-15-10-16(26-12-17(15)25-11-13-6-2-1-3-7-13)19(24)22-20-21-14-8-4-5-9-18(14)27-20/h1-10,12H,11H2,(H,21,22,24)

InChI Key

QAJBBYCKTOTESO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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